Ethyl 4-acetoxybenzoylformate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 4-acetoxybenzoylformate often involves multistep reactions that may include esterification, oxidation, and condensation processes. For instance, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a structurally related compound, was synthesized and its crystal structure analyzed, highlighting the importance of hydrogen bonds in its crystal packing (Yeong et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, has been determined through techniques like single-crystal X-ray diffraction, revealing intricate details about their crystalline forms and the role of hydrogen bonding (Yeong et al., 2018).
Chemical Reactions and Properties
Ethyl 4-acetoxybenzoylformate and similar compounds can undergo various chemical reactions, including esterification and cyclocondensation, to form a diverse array of products. For example, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives were synthesized from 2-aminobenzoic acids through a two-step process involving isatoic anhydride and ethyl acetoacetate, demonstrating the compound's reactivity and potential for creating complex molecules (Jentsch et al., 2018).
Physical Properties Analysis
The physical properties of compounds like Ethyl 4-acetoxybenzoylformate can be inferred from related chemicals. For instance, the synthesis and crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provided insights into its crystalline structure, which is crucial for understanding its physical properties (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of Ethyl 4-acetoxybenzoylformate-like compounds can be complex, involving a range of reactions that highlight their reactivity and potential applications in various fields. The synthesis of related compounds often involves reactions that reveal their chemical behavior, such as the esterification of carboxylic acids with trialkyloxonium salts to produce ethyl 4-acetoxybenzoate, showcasing the compound's reactivity and versatility (Raber et al., 2003).
Scientific Research Applications
Antioxidant Evaluation and Synthesis
- Isoxazolone derivatives, closely related to the structural motif that could be derived from reactions involving Ethyl 4-acetoxybenzoylformate, exhibit significant biological and medicinal properties. They serve as excellent intermediates for synthesizing various heterocycles, showing antioxidant activities. A study highlights a facile synthesis method for 4-Arylmethylideneisoxazol-5(4H)-ones, showcasing the potential for creating compounds with antioxidant properties using related chemical structures (Laroum et al., 2019).
Environmental Impact and Degradation
- The broader class of parabens, to which Ethyl 4-acetoxybenzoylformate could be structurally related due to the presence of ester and aromatic functionalities, has been studied for their occurrence, fate, and behavior in aquatic environments. Parabens, including Ethyl paraben, are noted for their weak endocrine-disrupting capabilities and their ubiquitous presence in environmental waters, raising questions about their stability and biodegradability (Haman et al., 2015).
Methodological Advancements in Chemical Synthesis
- Studies on the synthesis of esters, closely related to the chemical family of Ethyl 4-acetoxybenzoylformate, focus on optimizing reaction conditions to achieve high yields and purity of the desired products. Such research underscores the importance of finding efficient, environmentally friendly methods for preparing chemicals that have applications across various fields, from pharmaceuticals to materials science (Patil & Gnanasundaram, 2020).
Potential Biological Activities
- The chemical structure of Ethyl 4-acetoxybenzoylformate suggests potential for biological activity, given the common functionalities it shares with other biologically active compounds. Research on phenolic compounds and esters points to a variety of mechanisms through which such molecules exert effects on biological systems, from antioxidant activities to interaction with cellular pathways (Munteanu & Apetrei, 2021).
Future Directions
properties
IUPAC Name |
ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-4-6-10(7-5-9)17-8(2)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQROMILHQCUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450524 | |
Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetoxybenzoylformate | |
CAS RN |
100519-34-4 | |
Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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